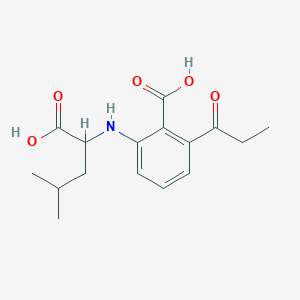

N-(2-Carboxy-3-propanoylphenyl)leucine

Description

Properties

CAS No. |

102601-55-8 |

|---|---|

Molecular Formula |

C16H21NO5 |

Molecular Weight |

307.34 g/mol |

IUPAC Name |

2-[(1-carboxy-3-methylbutyl)amino]-6-propanoylbenzoic acid |

InChI |

InChI=1S/C16H21NO5/c1-4-13(18)10-6-5-7-11(14(10)16(21)22)17-12(15(19)20)8-9(2)3/h5-7,9,12,17H,4,8H2,1-3H3,(H,19,20)(H,21,22) |

InChI Key |

XAPOPSQDCLWKOB-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=C(C(=CC=C1)NC(CC(C)C)C(=O)O)C(=O)O |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)NC(CC(C)C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Leucine Derivatives

| Compound Name | CAS No. | Functional Groups | Key Substituents |

|---|---|---|---|

| N-(2-Carboxy-3-propanoylphenyl)leucine | Not Available | Carboxy, Propanoyl, Amide | Phenyl ring with –COOH and –COCH2CH3 |

| L-Leucine, N-[(2S,3S)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]- (CGS 9865) | 58970-76-6 | Amino, Hydroxy, Amide, Phenyl | 4-Phenylbutyl chain with –NH2 and –OH |

| N-(Indole-3-acetyl)leucine | Not Listed | Indole, Acetyl, Amide | Indole ring with acetyl group |

Key Observations :

- Its stereochemistry (S,S) may influence biological activity, such as enzyme inhibition (e.g., aminopeptidases).

- N-(Indole-3-acetyl)leucine : Contains an indole-acetyl group linked to leucine, a structure associated with auxin metabolism in plants (e.g., regulating growth via conjugation with indole-3-acetic acid) .

- Target Compound: The carboxy and propanoyl groups on the phenyl ring distinguish it from CGS 9865 and indole derivatives. These groups likely increase hydrophilicity and acidity compared to CGS 9865.

Physicochemical Properties

Table 2: Experimental and Computed Properties

Analysis :

- CGS 9865 has a lower molecular weight (308.17 vs. ~350–370 for the target) and moderate polarity (PSA 112.65 Ų), favoring membrane permeability. Its multiple H-bond donors/acceptors suggest interactions with proteases or receptors.

Preparation Methods

Preparation of the Leucine Component

Leucine is commonly used as a starting amino acid, often in a protected form to prevent unwanted side reactions. A widely used protecting group for the amino function is the tert-butoxycarbonyl (Boc) group.

Typical steps for leucine preparation:

Boc Protection of Leucine:

L-Leucine is treated with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base to yield N-Boc-L-leucine. This step ensures the amino group is protected during subsequent reactions.Activation of the Carboxyl Group:

The carboxyl group of N-Boc-L-leucine is activated using reagents such as ethyl chloroformate in the presence of triethylamine to form an active ester or mixed anhydride intermediate, facilitating coupling reactions.Conversion to Diazoketone Intermediate:

Treatment with freshly generated diazomethane converts the activated intermediate to N-Boc-L-leucine diazoketone, as confirmed by characteristic NMR signals (e.g., a singlet at δ 6.1 ppm for –CH=N2).Wolf Rearrangement to β-Methyl Ester:

The diazoketone undergoes Wolf rearrangement catalyzed by silver benzoate in dry methanol under dark conditions to form the β-methyl ester derivative. This step is crucial for extending the carbon chain and modifying the leucine backbone.Deprotection of Boc Group:

The Boc group is removed using trifluoroacetic acid (TFA) in dry dichloromethane (DCM), yielding the free amine form ready for coupling.

These steps are well-documented and provide a high degree of stereochemical integrity, avoiding racemization.

Preparation of the 2-Carboxy-3-propanoylphenyl Moiety

The aromatic substituent bearing both carboxyl and propanoyl groups requires selective functionalization:

Synthesis of 2-Carboxy-3-propanoylphenyl Derivatives:

This typically involves aromatic substitution reactions where the phenyl ring is functionalized at the ortho position with a carboxyl group and at the meta position with a propanoyl group. The propanoyl group can be introduced via Friedel-Crafts acylation using propanoyl chloride under Lewis acid catalysis.Protection of Carboxyl Groups:

Carboxyl groups may be protected as esters (e.g., methyl or benzyl esters) during synthesis to prevent side reactions and later deprotected under mild conditions.

Coupling of Leucine and Aromatic Moiety

The key step is forming the amide bond between the amino group of leucine and the carboxyl group of the aromatic acid:

Peptide Coupling Reagents:

Common reagents include carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or activated esters such as N-hydroxysuccinimide (NHS) esters.Reaction Conditions:

The coupling is typically performed in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures (-15 to -5 °C) to minimize racemization and side reactions.Use of Bases:

Triethylamine or other organic bases are added to scavenge generated acids and facilitate coupling.Purification:

The crude product is purified by chromatographic methods (e.g., flash chromatography) and characterized by spectroscopic techniques (IR, 1H NMR) confirming the formation of the amide bond.

Characterization and Confirmation

IR Spectroscopy:

Characteristic carbamate (Boc) C=O stretches at 1613–1673 cm⁻¹ and tert-butyl C(CH3)3 stretches at 1365–1380 cm⁻¹ confirm protection steps.1H NMR Spectroscopy:

Signals corresponding to the leucine backbone, aromatic protons, and newly formed amide bonds are analyzed. For example, singlets for diazoketone protons at δ 6.1 ppm and methyl esters at δ 3.62 ppm confirm intermediate formation.Mass Spectrometry and Elemental Analysis:

These confirm molecular weight and purity.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step No. | Reaction/Process | Reagents/Conditions | Key Observations/Notes |

|---|---|---|---|

| 1 | Boc Protection of L-Leucine | (Boc)2O, base (e.g., NaHCO3), aqueous | Formation of N-Boc-L-leucine; IR bands at 1613–1673 cm⁻¹ |

| 2 | Activation of Carboxyl Group | Ethyl chloroformate, triethylamine, THF, N2, -15 to -5 °C | Formation of active ester intermediate |

| 3 | Diazoketone Formation | Diazomethane in ether | NMR singlet at δ 6.1 ppm confirms diazoketone |

| 4 | Wolf Rearrangement to β-Methyl Ester | Silver benzoate catalyst, dry methanol, dark | NMR singlet at δ 3.62 ppm confirms methyl ester |

| 5 | Boc Deprotection | TFA in dry DCM | Loss of Boc IR bands; free amine available |

| 6 | Aromatic Substituent Preparation | Friedel-Crafts acylation (propanoyl chloride, Lewis acid) | Selective acylation at meta position |

| 7 | Coupling of Leucine and Aromatic Acid | DCC or NHS ester, base, anhydrous solvent | Formation of amide bond; purification by chromatography |

Additional Considerations and Notes

Particle Size Control:

If the leucine or intermediates are used in particulate form, particle size control (e.g., 100–300 microns) via milling techniques (hammer or jet milling) can be important for uniform reactivity and product consistency.Avoidance of Racemization:

The use of mild activation and coupling conditions, such as the Arndt–Eistert synthesis and Wolf rearrangement, helps preserve stereochemistry in leucine derivatives.Use of Food-Grade Surfactants: In some preparations, coating amino acid particles with aqueous solutions of food-grade gums or surfactants (e.g., guar gum, xanthan gum) can improve handling and stability, although this is more relevant for formulation than synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.